molecular formula C15H16N4O3 B1678649 Nexinhib20

Nexinhib20

カタログ番号: B1678649
分子量: 300.31 g/mol
InChIキー: VKSOIYNNOFGGES-JYRVWZFOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ネキシニブ20は、好中球のエキソサイトーシスを特異的に阻害するように設計された低分子阻害剤です。これは、小型GTPase Rab27aとそのエフェクターであるJFC1(シナプトタグミン様タンパク質1)との相互作用を標的としています。 この化合物は、好中球媒介の炎症反応を減らす上で顕著な可能性を示しており、心筋虚血再灌流障害やその他の炎症性疾患などの治療応用のための有望な候補となっています .

科学的研究の応用

Nexinhib20 has a wide range of applications in scientific research:

作用機序

ネキシニブ20は、Rab27aとJFC1の相互作用を阻害することによって効果を発揮します。この阻害は、好中球におけるアズロフィルクランルのエキソサイトーシスを阻止し、炎症性メディエーターの放出を減らします。この化合物は、細胞内カルシウムフラックスとβ2インテグリンの活性化に関与する小型GTPaseであるRac-1の活性化も抑制します。 この二重の作用機序により、ネキシニブ20は好中球の接着とエキソサイトーシスを強力に阻害します .

6. 類似の化合物との比較

ネキシニブ20は、好中球エキソサイトーシス阻害剤(ネキシニブ)として知られる化合物群の一部です。類似の化合物には、以下が含まれます。

    ネキシニブ4: Rab27a-JFC1相互作用の別の阻害剤で、同様の抗炎症特性を持っています。

    ネキシニブ5: 同じ経路を標的としていますが、効力と選択性のプロファイルが異なります。

独自性: ネキシニブ20は、好中球の接着とエキソサイトーシスの両方を標的とする二重の作用機序により、独自です。 これは、他の類似の化合物と比較して、炎症反応を減らす上でより効果的です .

生化学分析

Biochemical Properties

Nexinhib20 plays a crucial role in biochemical reactions by inhibiting the interaction between Rab27a and JFC1, which are essential for neutrophil exocytosis . This inhibition is highly selective, with this compound showing no significant effect on other innate immune responses such as phagocytosis . The compound also suppresses the extracellular production of superoxide anion and the expression of cytochrome b on the plasma membrane . Additionally, this compound inhibits the upregulation of adhesion molecules CD11b and CD66b .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In neutrophils, it inhibits exocytosis and adhesion by limiting β2 integrin activation . This inhibition reduces the recruitment of neutrophils to inflammatory sites, thereby preventing inflammatory injuries such as myocardial ischemia-reperfusion injury . This compound also suppresses intracellular calcium flux and β2 integrin activation after interleukin 8 stimulation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, ultimately reducing the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound inhibits the binding of Rab27a to JFC1, which is crucial for neutrophil exocytosis . By antagonizing the Rac-1–Guanosine 5′-Triphosphate interaction, this compound limits β2 integrin activation and neutrophil adhesion . This inhibition prevents the upregulation of adhesion molecules and reduces the production of reactive oxygen species, thereby mitigating the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in inhibiting neutrophil exocytosis and adhesion . Long-term studies have demonstrated that this compound maintains its inhibitory effects on neutrophil functions, with no significant degradation observed . These findings suggest that this compound can provide prolonged therapeutic benefits in inflammatory conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits neutrophil exocytosis and reduces inflammation without causing significant adverse effects . At higher doses, some toxic effects have been observed, including potential impacts on other cellular functions . These findings highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to neutrophil exocytosis. The compound interacts with enzymes and cofactors that regulate the production of reactive oxygen species and the expression of adhesion molecules . By inhibiting these pathways, this compound reduces the inflammatory response and prevents tissue damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its localization to target sites . This compound accumulates in neutrophils, where it exerts its inhibitory effects on exocytosis and adhesion . This targeted distribution enhances the therapeutic potential of this compound in inflammatory conditions.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments within neutrophils, where it inhibits exocytosis and adhesion . Post-translational modifications and targeting signals play a role in directing this compound to these compartments, ensuring its effective inhibition of neutrophil functions .

準備方法

合成経路と反応条件: ネキシニブ20は、化学的には4,4-ジメチル-1-(3-ニトロフェニル)-2-(1H-1,2,4-トリアゾール-1-イル)-1-ペンテン-3-オンとして知られており、複数段階のプロセスによって合成されます。合成には、次の主要なステップが含まれます。

工業生産方法: ネキシニブ20の工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高スループット反応器、反応条件の精密制御のための自動システム、および高純度と高収率を保証するための高速液体クロマトグラフィーなどの精製技術の使用が含まれます .

化学反応の分析

反応の種類: ネキシニブ20は、ニトロフェニル基やトリアゾール基などの反応性官能基の存在により、主に置換反応を起こします。また、特定の条件下では還元反応にも参加することができます。

一般的な試薬と条件:

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、ニトロフェニル基の還元は、アニリン誘導体をもたらす可能性があります .

4. 科学研究の応用

ネキシニブ20は、科学研究において幅広い用途を持っています。

類似化合物との比較

Nexinhib20 is part of a class of compounds known as neutrophil exocytosis inhibitors (Nexinhibs). Similar compounds include:

    Nexinhib4: Another inhibitor of the Rab27a-JFC1 interaction with similar anti-inflammatory properties.

    Nexinhib5: Targets the same pathway but with different potency and selectivity profiles.

Uniqueness: this compound is unique due to its dual mechanism of action, targeting both neutrophil adhesion and exocytosis. This makes it more effective in reducing inflammatory responses compared to other similar compounds .

生物活性

Nexinhib20 is a potent inhibitor of Rab27, a small GTPase that plays a crucial role in the exocytosis of azurophilic granules in neutrophils. This compound has been extensively studied for its biological activity, particularly in the context of inflammatory responses and neutrophil function. Below, we detail the mechanisms of action, experimental findings, and potential therapeutic applications of this compound.

This compound functions primarily by inhibiting the binding of Rab27a to its effector protein JFC1, with an IC50 value of approximately 330 nM . This inhibition leads to a reduction in neutrophil exocytosis without significantly affecting other innate immune responses such as phagocytosis. The compound selectively suppresses the production of superoxide anions and the upregulation of adhesion molecules like CD11b and CD66b .

Key Research Findings

  • Inhibition of Neutrophil Exocytosis :
    • This compound effectively inhibits the exocytosis of azurophilic granules in human neutrophils, which are critical for inflammatory responses. It does this by preventing the upregulation of NADPH oxidase components at the plasma membrane .
  • Effects on Neutrophil Adhesion :
    • The compound also limits neutrophil adhesion by inhibiting β2 integrin activation. In dynamic flow cytometry assays, this compound was shown to suppress intracellular calcium flux and Rac-1 activation, both essential for integrin-mediated adhesion .
  • In Vivo Anti-inflammatory Activity :
    • In mouse models, this compound demonstrated significant anti-inflammatory effects, particularly in models of myocardial ischemia-reperfusion injury. Administration of this compound prior to reperfusion reduced neutrophil recruitment and infarct size .
  • Impact on Systemic Inflammation :
    • In models of endotoxin-induced systemic inflammation, this compound exhibited protective effects, highlighting its potential as a therapeutic agent in conditions characterized by excessive neutrophil activation .

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
Neutrophil ExocytosisInhibition (IC50 = 330 nM)
Superoxide Anion ProductionSuppressed
Adhesion Molecule UpregulationInhibited CD11b and CD66b
β2 Integrin ActivationInhibited under IL-8 stimulation
Myocardial I/R InjuryReduced infarct size and neutrophil recruitment

Case Study 1: Myocardial Ischemia-Reperfusion Injury

A study investigated the effects of this compound in a mouse model subjected to myocardial ischemia followed by reperfusion. Mice treated with this compound showed a significant reduction in both neutrophil infiltration and myocardial damage compared to controls, suggesting that targeting neutrophil exocytosis can mitigate tissue injury during ischemic events .

Case Study 2: Systemic Inflammation

In another study focusing on endotoxin-induced systemic inflammation, mice were administered this compound prior to exposure to endotoxins. The results indicated a marked decrease in systemic inflammatory markers and improved survival rates, underscoring the compound's potential utility in managing acute inflammatory responses .

特性

IUPAC Name

(Z)-4,4-dimethyl-1-(3-nitrophenyl)-2-(1,2,4-triazol-1-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-15(2,3)14(20)13(18-10-16-9-17-18)8-11-5-4-6-12(7-11)19(21)22/h4-10H,1-3H3/b13-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSOIYNNOFGGES-JYRVWZFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=CC=C1)[N+](=O)[O-])N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC(=CC=C1)[N+](=O)[O-])/N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nexinhib20
Reactant of Route 2
Nexinhib20

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。